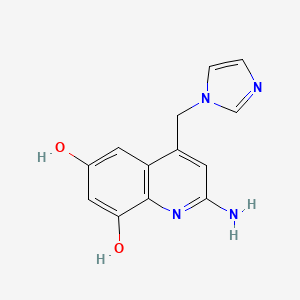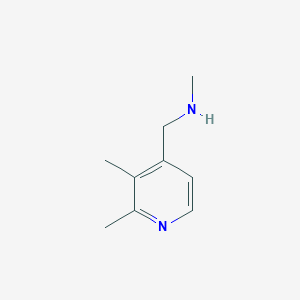
3-(tert-Butyl)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a tert-butyl group and a methoxy group attached to the benzene ring, making it a substituted aniline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-2-methoxyaniline typically involves the nitration of 3-(tert-Butyl)-2-methoxytoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group to form the desired aniline derivative. Common reagents used in the nitration step include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(tert-Butyl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.
科学研究应用
3-(tert-Butyl)-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(tert-Butyl)-2-methoxyaniline involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 3-(tert-Butyl)-4-methoxyaniline
- 3-(tert-Butyl)-2-ethoxyaniline
- 3-(tert-Butyl)-2-methylthioaniline
Uniqueness
3-(tert-Butyl)-2-methoxyaniline is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, differentiating it from other similar compounds.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
3-tert-butyl-2-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,12H2,1-4H3 |
InChI 键 |
WDUZQOSSPNQRJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=CC=C1)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



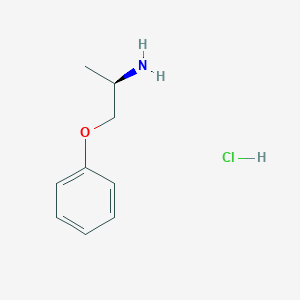
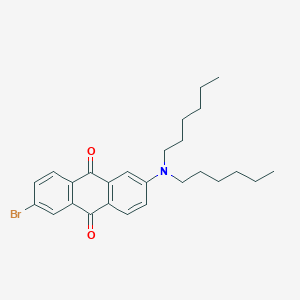

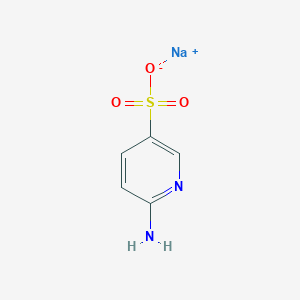
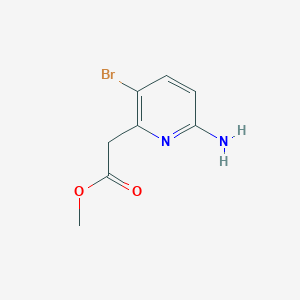
![5-Chloro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13125420.png)



